molecular formula C5H3BrFNO2S B13552437 4-Bromopyridine-2-sulfonylfluoride

4-Bromopyridine-2-sulfonylfluoride

Cat. No.: B13552437
M. Wt: 240.05 g/mol
InChI Key: YHDFZYMFBCVGNL-UHFFFAOYSA-N
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Description

The development of novel and efficient methodologies in organic synthesis is paramount for advancing fields ranging from materials science to medicinal chemistry. Within this context, the design of molecular building blocks that offer both stability and versatile reactivity is a key objective. Halogenated pyridine (B92270) sulfonyl fluorides have emerged as a class of reagents that elegantly meet these criteria, combining the unique electronic properties of the pyridine ring with the distinct reactivity of both a halogen and a sulfonyl fluoride (B91410) functional group.

The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in chemistry. nih.govrsc.org Its presence is notable in a vast array of natural products, including alkaloids, vitamins like niacin and pyridoxine, and essential coenzymes. nih.gov In the realm of pharmaceuticals, the pyridine nucleus is a cornerstone, integral to the structure of more than 7,000 drug molecules. nih.gov This prevalence is attributed to several key features. The nitrogen atom within the aromatic ring imparts weak basicity and can improve the aqueous solubility of parent molecules, which is a desirable trait for pharmaceutically active compounds. nih.govmdpi.com

From a synthetic standpoint, the pyridine scaffold is exceptionally versatile. The electron-deficient nature of the ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity, combined with the potential for electrophilic substitution at the C-3 position, allows for regioselective functionalization, making pyridine derivatives highly sought-after intermediates in the synthesis of complex molecular architectures. nih.govresearchgate.net Their ability to act as ligands for metal catalysts further broadens their utility in organic synthesis. nih.gov

Sulfonyl fluorides (R-SO₂F) have garnered significant attention in recent years as exceptionally useful electrophilic partners in chemical reactions. While historically overshadowed by the more reactive sulfonyl chlorides, their unique combination of high stability and tunable reactivity has made them indispensable tools in modern synthesis. ccspublishing.org.cnenamine.net Unlike sulfonyl chlorides, sulfonyl fluorides are generally stable to a wide range of reaction conditions, including aqueous environments and chromatography, yet they exhibit potent electrophilic reactivity toward nucleophiles under specific activation conditions. ccspublishing.org.cn

This unique reactivity profile is central to their role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has been designated as a next-generation "click chemistry" reaction. acs.orgresearchgate.net SuFEx reactions involve the reliable and selective formation of robust S-N or S-O bonds from a sulfonyl fluoride and a suitable nucleophile. This process has found widespread application in drug discovery, chemical biology, and materials science for its efficiency and broad functional group tolerance. ccspublishing.org.cnresearchgate.net Furthermore, sulfonyl fluorides have been identified as privileged "warheads" for covalent inhibitors in drug design, capable of forming stable covalent bonds with various nucleophilic amino acid residues (such as lysine (B10760008), tyrosine, and serine) in protein binding sites. enamine.netnih.govnih.gov

4-Bromopyridine-2-sulfonyl fluoride stands as a prime example of a multifunctional building block, a class of organic compounds designed with multiple, selectively addressable reactive sites. alfa-chemistry.comhilarispublisher.com Such building blocks are highly valued in synthetic strategies as they allow for the rapid and modular construction of complex molecules, a key strategy in drug discovery and materials science. alfa-chemistry.comnih.gov

This specific compound integrates three key synthetic elements into a single, stable molecule:

The Pyridine Core: Provides the foundational heterocyclic structure with its inherent electronic properties and biological relevance.

The Sulfonyl Fluoride Group (at C-2): Serves as a stable yet reactive electrophilic site, ideal for SuFEx click chemistry or for forming covalent linkages with biological nucleophiles. Its position on the electron-deficient pyridine ring enhances its reactivity.

The Bromo Group (at C-4): Acts as a versatile synthetic handle. It is a classic leaving group for nucleophilic aromatic substitution and, crucially, serves as a coupling partner in a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of carbon, nitrogen, and oxygen-based substituents.

The strategic placement of the bromine atom and the sulfonyl fluoride group allows for orthogonal reactivity, meaning one group can be reacted selectively while the other remains intact for subsequent transformations. This bifunctionality enables the stepwise and controlled elaboration of the molecule, making 4-Bromopyridine-2-sulfonyl fluoride a powerful and versatile tool for constructing diverse molecular libraries for screening and developing new functional molecules. While specific synthetic reports for this exact isomer are not prevalent in the literature, its potential can be inferred from the well-established chemistry of its constituent parts and related isomers. The synthesis could plausibly be achieved via fluorination of the corresponding 4-Bromopyridine-2-sulfonyl chloride sigmaaldrich.com or through a Sandmeyer-type reaction starting from 4-bromo-2-aminopyridine. organic-chemistry.org

Chemical Data for 4-Bromopyridine-2-sulfonyl fluoride

Below is a table summarizing the key chemical identifiers and calculated properties for 4-Bromopyridine-2-sulfonyl fluoride.

PropertyValue
IUPAC Name 4-bromopyridine-2-sulfonyl fluoride
Molecular Formula C₅H₃BrFNO₂S
Molecular Weight 240.05 g/mol
CAS Number Not available
Canonical SMILES C1=CC(=C(N=C1)S(=O)(=O)F)Br
InChI Key IHRWTHXMYOLLNB-UHFFFAOYSA-N (Isomer)

Note: Data is based on the chemical structure and may include information from isomeric compounds where direct data is unavailable.

Properties

Molecular Formula

C5H3BrFNO2S

Molecular Weight

240.05 g/mol

IUPAC Name

4-bromopyridine-2-sulfonyl fluoride

InChI

InChI=1S/C5H3BrFNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H

InChI Key

YHDFZYMFBCVGNL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)S(=O)(=O)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Bromopyridine 2 Sulfonylfluoride

Reactivity at the Bromine Moiety: Advanced Cross-Coupling and Functionalization

The bromine atom at the 4-position of the pyridine (B92270) ring is susceptible to a variety of transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the introduction of diverse substituents at this position.

Palladium-Catalyzed Desulfonative Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. While traditionally employed for the coupling of organic halides with organoboron compounds, recent advancements have extended its scope to include the use of sulfonyl fluorides as coupling partners. nih.gov In the context of 4-Bromopyridine-2-sulfonyl fluoride (B91410), the Suzuki-Miyaura reaction can be directed to the C-Br bond. This transformation typically utilizes a palladium catalyst, such as Pd(dppf)Cl₂, and a base to facilitate the coupling of the bromopyridine with a variety of aryl or heteroaryl boronic acids or their corresponding pinacol (B44631) esters. nih.govclaremont.edu The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the organoboron reagent, and reductive elimination to afford the coupled product. youtube.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired 2-aryl-4-bromopyridines. nih.govclaremont.edumdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Bromopyridines

Boronic Acid/Ester Catalyst Base Solvent Product Yield (%) Reference
Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine 60 mdpi.com
2-Fluoro-3-methoxyphenyl boronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/Water 2-(2-Fluoro-3-methoxyphenyl)bromopyrimidine derivative Not Indicated researchgate.net
Hetero(aryl) boronic acids/esters Pd(dppf)Cl₂ Not specified Not specified 2-Arylpyridines 5-89 nih.govclaremont.edu

It is noteworthy that electron-rich boronic acids tend to give better yields in Suzuki-Miyaura couplings with halogenated pyrimidines. mdpi.com A potential side reaction that can lower the yield is protodeboronation of the boronic acid. mdpi.com

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Sonogashira with Pyridine Bromides)

Beyond the Suzuki-Miyaura reaction, the bromine atom of 4-bromopyridine (B75155) derivatives can participate in other transition metal-catalyzed cross-coupling reactions, such as the Stille and Sonogashira couplings. mdpi-res.comwikipedia.org These reactions provide alternative routes for the formation of C-C bonds.

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.org For bromopyridines, this reaction can be facilitated by catalytic systems such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, often with the addition of a copper(I) salt like CuI as a co-catalyst. organic-chemistry.orgbath.ac.uk The choice of solvent and ligands can significantly influence the reaction outcome. organic-chemistry.org

The Sonogashira coupling enables the formation of a C-C triple bond by reacting a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi-res.com This reaction is applicable to bromopyridines, allowing for the introduction of alkynyl substituents. mdpi-res.com

More recently, transition-metal-free coupling methods have also been developed. For instance, purple light-promoted radical coupling reactions of 2- or 4-bromopyridines with Grignard reagents have been reported to form alkyl- and arylpyridines. acs.orgresearcher.lifeorganic-chemistry.org

Nucleophilic Substitution Reactions on the Pyridine Bromine

The pyridine ring is electron-deficient, particularly at the 2-, 4-, and 6-positions, due to the electron-withdrawing nature of the nitrogen atom. researchgate.netstackexchange.com This electronic property makes the bromine atom at the 4-position of 4-Bromopyridine-2-sulfonyl fluoride susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide leaving group. stackexchange.comyoutube.com The stability of the anionic intermediate, which is enhanced by resonance delocalization of the negative charge onto the electronegative nitrogen atom, is a key factor driving the reaction at the 4-position. stackexchange.com

A variety of nucleophiles, including amines, alkoxides, and hydroxides, can displace the bromine atom. researchgate.netresearchgate.netclockss.orgnih.gov For example, reaction with ammonia (B1221849) or amines can lead to the formation of 4-aminopyridine (B3432731) derivatives. researchgate.netresearchgate.net The reactivity of the bromine atom towards nucleophilic substitution can be influenced by the solvent, with more polar solvents sometimes favoring substitution at the 4-position. researchgate.netcapes.gov.br

Transformations Involving the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety (-SO₂F) is a key functional group that has gained significant attention due to its unique reactivity profile, particularly in the context of click chemistry.

Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry and its Scope

Sulfur(VI)-Fluoride Exchange (SuFEx) is a powerful class of click reactions that involves the selective reaction of a sulfonyl fluoride with a nucleophile, typically an alcohol or an amine, to form a stable sulfonamide or sulfonate ester linkage. nih.govnih.govsigmaaldrich.comasu.edu The S(VI)-F bond is remarkably stable under many conditions but can be activated to react with nucleophiles, often with the aid of a base or a catalyst. nih.govsigmaaldrich.com This "click" reactivity makes sulfonyl fluorides like 4-Bromopyridine-2-sulfonyl fluoride valuable connectors in medicinal chemistry, chemical biology, and materials science. nih.govnih.govbohrium.com

The scope of SuFEx is broad, with a wide range of alcohols and amines serving as effective nucleophiles. acs.org The reaction can be catalyzed by various bases, including triethylamine (B128534), DBU, and BTMG. bohrium.comnih.govcshl.edu In some cases, the reaction can be accelerated by the use of silylating agents like hexamethyldisilazane (B44280) (HMDS), which can generate more reactive silyl (B83357) ether intermediates in situ. nih.govresearchgate.net The SuFEx reaction is generally characterized by high yields, operational simplicity, and tolerance to a wide range of functional groups. sigmaaldrich.comnih.gov

Formation of Sulfonamides and Sulfonate Esters

The reaction of 4-Bromopyridine-2-sulfonyl fluoride with primary or secondary amines leads to the formation of the corresponding sulfonamides. nih.govacs.org Similarly, reaction with alcohols or phenols yields sulfonate esters. acs.orgresearchgate.net These transformations are central to the utility of SuFEx chemistry.

Formation of Sulfonamides: The reaction with amines is a cornerstone of SuFEx chemistry, providing a reliable method for creating sulfonamide linkages. nih.gov A variety of amines, including aliphatic and aromatic ones, can be used as nucleophiles. nih.gov The reaction conditions can be tailored to the specific substrates, but often involve a base to facilitate the nucleophilic attack on the sulfur atom of the sulfonyl fluoride. acs.org

Formation of Sulfonate Esters: The formation of sulfonate esters from sulfonyl fluorides and alcohols or phenols is another key application of SuFEx. researchgate.net The reaction can be promoted by bases like Cs₂CO₃ or catalytic systems such as BTMG/HMDS. researchgate.net The resulting sulfonate esters are themselves valuable compounds with applications in various fields.

Table 2: Products from Reactions Involving the Sulfonyl Fluoride Group

Nucleophile Product Type Catalyst/Base General Yield Reference
Alcohols/Phenols Sulfonate Esters BTMG/HMDS, Cs₂CO₃ Good to Excellent acs.orgresearchgate.net
Amines Sulfonamides N-Heterocyclic Carbenes, Et₃N, DBU 49-99% bohrium.comacs.org

The development of organocatalytic methods, for example using N-heterocyclic carbenes (NHCs), has further expanded the scope and efficiency of sulfonamide and sulfonate ester synthesis from sulfonyl fluorides. acs.org

Nucleophilic Addition and Displacement Reactions at the Sulfonyl Fluoride Center

The sulfonyl fluoride group (-SO₂F) is a key functional moiety in 4-Bromopyridine-2-sulfonyl fluoride, characterized by its unique reactivity profile. While generally stable, the sulfur(VI)-fluoride bond can be controllably activated to undergo nucleophilic substitution, a class of reactions often termed Sulfur(VI) Fluoride Exchange (SuFEx). nih.gov This process transforms the typically robust sulfonyl fluoride into a reactive hub for forming new chemical bonds.

The activation of the S-F bond is crucial for its reactivity and can be achieved under specific conditions, such as in an appropriate acid/base environment, which facilitates the displacement of the fluoride leaving group by a variety of nucleophiles. nih.gov This reactivity allows for the covalent modification of other molecules. The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom, leading to a transition state where the fluoride ion is displaced.

Research into analogous sulfonyl fluorides has demonstrated successful reactions with a range of nucleophiles. For instance, studies on similar scaffolds show that secondary amines, carboxylates, and azoles can readily participate in these transformations. nih.gov The reaction of various amines with sulfonyl fluoride-containing nucleosides has been shown to produce the corresponding sulfamide (B24259) derivatives in high yields. nih.gov

Table 1: Examples of Nucleophilic Substitution at the Sulfonyl Fluoride Center (Illustrative)

NucleophileProduct TypeTypical ConditionsReference
Secondary Amines (e.g., N,N-dipropargylamine)SulfamideRoom Temperature, Acetonitrile (B52724) nih.gov
Azoles (e.g., 1H-1,2,3-triazole)N-Sulfonylated AzoleRoom Temperature, Acetonitrile nih.gov
Carboxylic AcidsAnhydride IntermediateBase catalysis nih.gov
Aniline Derivatives (e.g., 4-ethynylaniline)N-Aryl SulfamideBase catalysis nih.gov

The rate and efficiency of these reactions are influenced by the nature of the nucleophile and the electronic properties of the sulfonyl fluoride itself. The electron-withdrawing nature of the 4-bromopyridine ring is expected to enhance the electrophilicity of the sulfur atom, potentially facilitating nucleophilic attack compared to alkyl or unsubstituted aryl sulfonyl fluorides.

Reactivity as a Deoxyfluorination Reagent in Organic Synthesis (Contextual, non-biological applications)

A significant application of related pyridinesulfonyl fluorides is in the deoxyfluorination of alcohols, a fundamental transformation in organofluorine chemistry. sigmaaldrich.comresearchgate.net While direct studies on 4-Bromopyridine-2-sulfonyl fluoride are not prevalent, extensive research on its close analog, 2-pyridinesulfonyl fluoride (PyFluor), provides a strong basis for understanding its potential reactivity. sigmaaldrich.comucla.edu

PyFluor has emerged as a superior reagent for converting alcohols to alkyl fluorides, offering significant advantages over traditional reagents like diethylaminosulfur trifluoride (DAST). sigmaaldrich.comenamine.net Key benefits include enhanced thermal stability, improved safety, and, crucially, higher chemoselectivity, with substantially reduced formation of elimination byproducts. sigmaaldrich.comresearchgate.net

The reaction typically requires a strong, non-nucleophilic Brønsted base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The proposed mechanism involves the base-assisted addition of the alcohol to the sulfonyl fluoride. This is followed by an intramolecular substitution where the newly formed pyridinesulfonate ester acts as an excellent leaving group, being displaced by the fluoride ion. ucla.edu

Table 2: Comparison of Deoxyfluorination Reagents (Based on PyFluor Data)

ReagentTypical SubstrateSelectivity (Substitution vs. Elimination)Safety Profile
DASTPrimary & Secondary AlcoholsModerate (Significant elimination)Thermally unstable, detonates at high temp.
Deoxo-FluorPrimary & Secondary AlcoholsModerateMore stable than DAST, but costly
PyFluor (analog)Primary & Secondary AlcoholsHigh (>20:1 for many substrates)Thermally stable, crystalline solid

Comparative studies have shown that the position of substituents on the pyridine ring primarily serves an inductive role, withdrawing electron density and activating the sulfonyl fluoride group. ucla.edu Therefore, it is anticipated that 4-Bromopyridine-2-sulfonyl fluoride would function as a competent deoxyfluorination reagent, with the bromo-substituent further enhancing the electrophilicity of the sulfur center.

Reactivity of the Pyridine Ring System

Directed Ortho-Metalation and Electrophilic Functionalization (if applicable)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The process involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. wikipedia.orgbaranlab.org

For the pyridine ring system, a DMG is generally required to control the regioselectivity and to prevent competitive nucleophilic addition of the organolithium reagent to the electron-deficient ring. uwindsor.caharvard.edu In 4-Bromopyridine-2-sulfonyl fluoride, both the bromine atom and the sulfonyl fluoride group can potentially influence the regiochemistry of deprotonation.

Halogens can act as directing groups. Research on 4-bromopyridine itself has shown that deprotonation can be directed to the C-3 position (ortho to the bromine), followed by transmetalation to an organozinc species for subsequent coupling reactions. researchgate.net However, the sulfonyl fluoride at C-2 is a strong electron-withdrawing group, which will significantly increase the kinetic acidity of the adjacent proton at C-3. In such cases, where two directing groups are present, the outcome is often determined by a combination of their individual directing abilities and their influence on proton acidity. It is highly probable that metalation would occur selectively at the C-3 position, which is ortho to both the bromo and the sulfonyl fluoride directing groups. This lithiated intermediate would be a valuable precursor for introducing a wide range of electrophiles at a specific position on the pyridine ring.

Nucleophilic Aromatic Substitution Pathways (SNAr)

The pyridine ring is inherently electron-deficient and is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups and activated by electron-withdrawing groups. wikipedia.orgacs.org The reaction is greatly favored for leaving groups at the 2- and 4-positions, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgstackexchange.com

In 4-Bromopyridine-2-sulfonyl fluoride, the bromine atom is located at the C-4 position, an ideal site for SNAr. Furthermore, the presence of the powerful electron-withdrawing sulfonyl fluoride group at the C-2 position strongly activates the ring towards nucleophilic attack. This activation significantly lowers the energy barrier for the formation of the anionic intermediate, making the SNAr reaction highly favorable. masterorganicchemistry.com

The general pathway involves two steps:

Addition: A nucleophile attacks the C-4 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. The negative charge is delocalized over the ring and, most importantly, onto the nitrogen atom and the sulfonyl fluoride group.

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and yielding the 4-substituted pyridine product.

This pathway allows for the displacement of the bromine atom by a diverse range of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile method for late-stage functionalization of the pyridine core. The reactivity order in SNAr reactions is often F > Cl > Br > I, but the high degree of activation in this substrate ensures that the C-Br bond is sufficiently labile. masterorganicchemistry.com

Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Radical Pathways in Sulfonyl Fluoride Transformations

Beyond ionic pathways, the sulfonyl fluoride moiety can also participate in radical reactions. Mechanistic studies have shown that the fluorosulfonyl radical (•SO₂F) can be generated and utilized in synthetic transformations, particularly in the radical fluorosulfonylation of alkenes. researchgate.netresearchgate.net

These radical processes typically involve the homolytic cleavage of a bond to generate the •SO₂F radical, which can then engage in various radical cascade reactions. For example, the addition of the •SO₂F radical to an alkene can initiate a sequence leading to 1,2-difunctionalization products. researchgate.net While specific investigations into radical pathways involving 4-Bromopyridine-2-sulfonyl fluoride are limited, the established reactivity of the sulfonyl fluoride group suggests its potential to act as a precursor to the corresponding pyridyl-sulfonyl radical under appropriate radical-initiating conditions (e.g., photochemical or thermal initiation). The generation of such a radical could open up alternative reaction pathways, distinct from the ionic mechanisms described above, for the functionalization of both the sulfonyl group and other molecules.

Kinetic Studies and Reaction Rate Determinants

Kinetic investigations are fundamental to understanding the reactivity of a compound. For sulfonyl fluorides, the rate of reaction is largely influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring to which the sulfonyl fluoride group is attached. The inherent stability of the S-F bond makes sulfonyl fluorides generally less reactive than their sulfonyl chloride counterparts, rendering them more resistant to hydrolysis. nih.govsigmaaldrich.com

Reactions of sulfonyl fluorides, including the hypothetical reactions of 4-bromopyridine-2-sulfonyl fluoride, typically proceed via a nucleophilic attack on the electrophilic sulfur atom. The reactivity of these compounds can be significantly enhanced in specific chemical environments, such as the binding pocket of a protein, where proximity and orientation effects can dramatically accelerate the reaction rate. nih.gov This "proximity-enabled" reactivity is a key determinant in the function of many sulfonyl fluoride-based covalent inhibitors. nih.gov

The electronic nature of the pyridine ring in 4-bromopyridine-2-sulfonyl fluoride is expected to play a crucial role in its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom at the 4-position would likely increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack compared to a simple phenyl sulfonyl fluoride. This is a general principle derived from the study of substituted pyridines in nucleophilic aromatic substitution reactions. researchgate.net

However, without specific experimental data, a quantitative analysis of the reaction rates for 4-bromopyridine-2-sulfonyl fluoride with various nucleophiles remains speculative. Such studies would be necessary to determine the rate constants and the order of the reaction, which are essential for a complete kinetic profile.

Table 1: Hypothetical Kinetic Parameters for the Reaction of 4-Bromopyridine-2-sulfonyl fluoride with a Generic Nucleophile

ParameterExpected Influence on 4-Bromopyridine-2-sulfonyl fluorideNote
Rate Constant (k) Dependent on nucleophile and conditionsNo published data available.
Reaction Order Likely second-order (first-order in each reactant)To be determined experimentally.
Solvent Effects Polar aprotic solvents may facilitate the reactionGeneral principle for nucleophilic substitutions.
Catalysis Potential for catalysis by Lewis acids or basesTo be investigated.

This table is illustrative and based on general chemical principles, as no specific experimental data for 4-Bromopyridine-2-sulfonyl fluoride has been found in the searched literature.

Transition State Analysis and Energy Profiles

The mechanism of nucleophilic substitution at a sulfonyl fluoride typically involves the formation of a trigonal bipyramidal intermediate or transition state. nih.gov Computational studies on related sulfonyl fluorides reacting with biological nucleophiles, such as the lysine (B10760008) residue in a protein, have provided insights into the energy profiles of these reactions. nih.gov

For a reaction involving 4-bromopyridine-2-sulfonyl fluoride, the transition state would involve the incoming nucleophile and the leaving fluoride ion occupying the axial positions of the trigonal bipyramidal sulfur center. The energy of this transition state, and thus the activation energy of the reaction, would be influenced by the stability of this structure.

Mechanistic modeling of the sulfonylation of a lysine residue by a different aryl sulfonyl fluoride has shown that the process can be complex, potentially involving intermediate steps and the participation of nearby functional groups or water molecules that can stabilize the transition state. nih.gov For instance, a water-assisted nucleophilic attack can lower the activation energy barrier. nih.gov The reaction of 4-bromopyridine-2-sulfonyl fluoride would likely follow a similar pathway, but the specific energy values would be unique to its structure.

Table 2: Predicted Energetic Milestones in the Reaction of 4-Bromopyridine-2-sulfonyl fluoride

StageDescriptionPredicted Energy Characteristics
Reactants 4-Bromopyridine-2-sulfonyl fluoride and NucleophileGround state energy level.
Transition State 1 (TS1) Formation of the S-Nucleophile bondHighest energy point, determines activation energy.
Intermediate Trigonal bipyramidal speciesA potential local energy minimum.
Transition State 2 (TS2) Cleavage of the S-F bondAnother energy barrier to overcome.
Products Sulfonylated nucleophile and Fluoride ionFinal energy state, determines overall ΔG.

This table represents a generalized energy profile for a nucleophilic substitution reaction at a sulfonyl fluoride. The specific energy values for 4-Bromopyridine-2-sulfonyl fluoride are not available in the reviewed literature.

Application of 4 Bromopyridine 2 Sulfonylfluoride As a Versatile Synthetic Intermediate

Construction of Complex Pyridine-Containing Molecular Architectures

The dual reactivity of 4-Bromopyridine-2-sulfonyl fluoride (B91410) facilitates the construction of intricate molecular architectures containing a pyridine (B92270) scaffold. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. This allows for the introduction of a wide range of substituents at the 4-position of the pyridine ring. For instance, 2,2'-bipyridine (B1663995) ligands, which are fundamental components in coordination chemistry and catalysis, can be synthesized from 2-bromo-4-fluoropyridine (B1291336) through Stille coupling with bis(tributyltin). google.com Similarly, Sonogashira coupling can be employed to introduce alkynyl groups, leading to the formation of extended conjugated systems. google.com

The sulfonyl fluoride moiety, on the other hand, is a powerful electrophile that can react with a variety of nucleophiles. This reactivity is central to its use in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, a set of near-perfect, reliable reactions for the rapid synthesis of functional molecules. orgsyn.orgsciencedaily.com This allows for the facile introduction of sulfonamide, sulfonate ester, and other sulfur-containing linkages. The combination of these two reactive sites on a single building block enables the stepwise or simultaneous construction of highly functionalized and complex pyridine-containing molecules. For example, the synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridines, which can be further functionalized, demonstrates the utility of brominated pyridine intermediates in creating complex ligand systems. researchgate.net

Modular Assembly of Diversified Chemical Libraries for Research Purposes

The concept of "Diversity Oriented Clicking" (DOC) leverages versatile hubs to rapidly generate libraries of structurally diverse compounds. nih.govchemrxiv.orgnih.govresearchgate.net Sulfonyl fluorides, including derivatives like 4-Bromopyridine-2-sulfonyl fluoride, are excellent candidates for such hubs due to the reliable and high-yielding nature of SuFEx reactions. nih.govchemrxiv.orgnih.govresearchgate.net The modular nature of this approach allows for the combination of a core scaffold, in this case, the 4-bromopyridine-2-sulfonyl fluoride unit, with a wide variety of building blocks.

By reacting the sulfonyl fluoride group with a library of nucleophiles (e.g., amines, phenols, thiols), a diverse set of sulfonamides, sulfonate esters, and thioethers can be generated. Subsequently, the bromine atom can be subjected to a range of cross-coupling reactions with another library of boronic acids, organostannanes, or terminal alkynes. This modular, two-dimensional diversification strategy allows for the rapid assembly of large and diverse chemical libraries from a single, versatile starting material. These libraries are invaluable for high-throughput screening in drug discovery and materials science to identify compounds with desired biological activities or physical properties. The synthesis of sulfonyl fluoride functionalized 2-aminothiazoles showcases how a diversity-oriented clicking strategy can be used to create novel and diverse molecular frameworks. chemrxiv.orgnih.govresearchgate.netchemrxiv.org

Utilization in Sequential and One-Pot Organic Synthesis Strategies

The differential reactivity of the bromine atom and the sulfonyl fluoride group in 4-Bromopyridine-2-sulfonyl fluoride makes it an ideal substrate for sequential and one-pot synthesis strategies. This approach enhances synthetic efficiency by reducing the number of purification steps, saving time and resources. For example, a one-pot reaction could involve the initial nucleophilic substitution at the sulfonyl fluoride group, followed by the in-situ addition of a palladium catalyst and a coupling partner to react at the bromine position.

Facile one-pot procedures have been developed for the synthesis of sulfonyl fluorides from sulfonic acids or sulfonates, highlighting the trend towards more efficient synthetic methodologies in this area. nih.govelsevierpure.com While a specific one-pot protocol starting from 4-Bromopyridine-2-sulfonyl fluoride is not detailed in the provided results, the principles of its differential reactivity lend themselves to such synthetic designs. The synthesis of sulfonyl fluorides from sulfonamides in a one-pot process further illustrates the applicability of such strategies to this class of compounds. orgsyn.org

Role in the Synthesis of Specific Research Probes or Scaffolds

Sulfonyl fluorides have emerged as valuable warheads for the development of chemical probes to study biological systems. nih.govnih.govchemrxiv.orgrsc.orgrsc.org Their ability to form stable covalent bonds with nucleophilic amino acid residues, such as lysine (B10760008), tyrosine, and serine, makes them ideal for designing targeted covalent inhibitors and activity-based probes. nih.govnih.govchemrxiv.orgrsc.orgrsc.org 4-Bromopyridine-2-sulfonyl fluoride can serve as a key building block for such probes, where the pyridine ring can provide specific interactions with the target protein, and the bromine atom can be used as a handle for further functionalization, such as the attachment of a reporter tag (e.g., a fluorophore or a biotin).

For instance, sulfonyl fluoride-based probes have been developed to study cereblon, a component of the E3 ubiquitin ligase complex. nih.govrsc.orgrsc.org While the specific use of 4-Bromopyridine-2-sulfonyl fluoride in this context is not explicitly mentioned, its structural motifs are highly relevant. The synthesis of such probes often involves the conversion of an aryl bromide to the corresponding sulfonyl fluoride, a transformation for which 4-Bromopyridine-2-sulfonyl fluoride is a prime candidate. nih.gov The development of oxetane (B1205548) and azetidine (B1206935) sulfonyl fluorides for drug discovery further underscores the growing importance of sulfonyl fluorides in creating novel chemical entities with therapeutic potential. nih.govchemrxiv.org

Computational and Theoretical Investigations of 4 Bromopyridine 2 Sulfonylfluoride Reactivity

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromopyridine-2-sulfonyl fluoride (B91410). These methods provide a detailed picture of the electron distribution and bonding within the molecule, which dictates its reactivity.

The electronic structure of 4-Bromopyridine-2-sulfonyl fluoride is significantly influenced by the presence of the electron-withdrawing bromine atom and the sulfonyl fluoride group on the pyridine (B92270) ring. The nitrogen atom in the pyridine ring, along with the highly electronegative fluorine and oxygen atoms of the sulfonyl fluoride group, creates a complex electronic environment. The bromine atom at the 4-position further modifies the electron density distribution across the aromatic ring.

Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, can elucidate the nature of the bonding. For instance, the S-F and S-O bonds in the sulfonyl fluoride group are highly polarized. The sulfur atom, in its +6 oxidation state, forms strong covalent bonds with the surrounding oxygen and fluorine atoms. The pyridine ring itself exhibits a degree of aromaticity that is perturbed by the substituents. The C-Br bond introduces a site susceptible to certain types of reactions, while the sulfonyl fluoride group at the 2-position is a key functional group for nucleophilic substitution reactions.

Table 1: Representative Calculated Bond Lengths and Angles for 4-Substituted-2-sulfonylpyridines

ParameterBond/AngleTypical Calculated Value
Bond LengthC-Br1.88 - 1.92 Å
S-F1.55 - 1.60 Å
S=O (average)1.42 - 1.45 Å
C-S1.75 - 1.80 Å
Bond AngleO-S-O120 - 125°
C-S-F105 - 110°
C-S-O105 - 110°

Note: These values are representative and can vary depending on the computational method and basis set used.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving 4-Bromopyridine-2-sulfonyl fluoride. By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway, providing valuable information on reaction feasibility and kinetics.

A key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the pyridine ring. The sulfonyl fluoride group is a good leaving group, and its departure can be facilitated by a variety of nucleophiles. DFT calculations can model the attack of a nucleophile, the formation of the Meisenheimer intermediate, and the final product formation. These calculations can help determine whether the substitution is more likely to occur at the position bearing the sulfonyl fluoride group or the bromine atom.

Furthermore, DFT can be employed to study other potential reactions, such as those involving the C-Br bond, like cross-coupling reactions. The calculated activation barriers for different reaction pathways can predict which reaction is more likely to occur under specific conditions, thus guiding experimental design.

Prediction of Reactivity Profiles and Selectivity through Computational Modeling

Computational modeling, particularly using DFT-based reactivity descriptors, can predict the reactivity and selectivity of 4-Bromopyridine-2-sulfonyl fluoride. These descriptors, derived from the electronic structure, highlight the most reactive sites within the molecule.

One such descriptor is the Fukui function, which indicates the propensity of a site to undergo nucleophilic, electrophilic, or radical attack. For 4-Bromopyridine-2-sulfonyl fluoride, calculations would likely show that the carbon atom attached to the sulfonyl fluoride group is a primary site for nucleophilic attack. The molecular electrostatic potential (MEP) map is another useful tool that visually represents the electron-rich and electron-poor regions of the molecule. The MEP would likely show a large positive potential around the sulfur atom and the carbon atom bonded to it, confirming their electrophilic nature.

These computational models can also predict the regioselectivity of reactions. For instance, in reactions with nucleophiles, modeling can determine whether the attack is favored at the 2-position (C-SO2F) or the 4-position (C-Br). This predictive power is invaluable for designing selective synthetic routes.

Table 2: Predicted Reactivity Indices for 4-Bromopyridine-2-sulfonyl fluoride

Atomic SiteFukui Index (f-) for Nucleophilic AttackMolecular Electrostatic Potential (MEP)Predicted Reactivity
C2 (bonded to -SO2F)HighHighly PositiveHigh for Nucleophilic Attack
C4 (bonded to -Br)ModerateModerately PositiveModerate for Nucleophilic Attack
Sulfur (in -SO2F)HighHighly PositiveHigh for Nucleophilic Attack
Pyridine NitrogenLowNegativeLow for Nucleophilic Attack

Note: The values and rankings are qualitative predictions based on general principles of electronic effects.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 4-Bromopyridine-2-sulfonyl fluoride, including its conformational flexibility and interactions with other molecules, such as solvents or reactants.

While the pyridine ring is rigid, the sulfonyl fluoride group can rotate around the C-S bond. MD simulations can explore the potential energy surface of this rotation and identify the most stable conformations. This information is crucial as the conformation of the molecule can influence its reactivity and how it fits into the active site of an enzyme or a catalyst.

Advanced Spectroscopic and Analytical Methodologies for Elucidating 4 Bromopyridine 2 Sulfonylfluoride Chemistry

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation (beyond basic identification)

High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of 4-bromopyridine-2-sulfonylfluoride, extending far beyond simple molecular weight confirmation. Its high accuracy and resolving power enable detailed investigation into reaction pathways and precise product characterization.

Reaction Monitoring: The synthesis of this compound and its subsequent reactions can be meticulously monitored in real-time or through time-course sampling using HRMS. Techniques like Parallel Reaction Monitoring (PRM) offer a targeted approach to quantify the presence of the starting materials, intermediates, and the final product with high specificity and selectivity. rsc.orgspectrabase.com In a typical synthesis, such as the reaction of a corresponding sulfonyl hydrazide with a fluorinating agent, HRMS can track the depletion of the starting material and the emergence of the sulfonyl fluoride (B91410) product. rsc.org This allows for the optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, to maximize yield and minimize byproducts.

Product Confirmation and Fragment Analysis: Beyond providing the exact mass of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) facilitates detailed structural confirmation through fragmentation analysis. The fragmentation pattern of this compound provides a unique fingerprint, confirming the connectivity of the atoms. For instance, the cleavage of the S-F bond or the fragmentation of the pyridine (B92270) ring would result in characteristic fragment ions. The accurate mass measurement of these fragments helps in their unambiguous assignment.

Below is a hypothetical data table illustrating the kind of information that can be obtained from an HRMS analysis of this compound.

Ion Calculated m/z Observed m/z Mass Error (ppm) Proposed Fragment Structure
[M+H]⁺239.9124239.9122-0.8Intact molecule with a proton
[M-F+O]⁺221.8995221.8993-0.9Loss of fluorine and addition of oxygen
[C₅H₃BrN]⁺155.9474155.9472-1.3Loss of SO₂F group
[C₅H₄N-SO₂]⁺94.029394.0291-2.1Loss of Br and SOF

This table is illustrative and shows the type of data generated. Actual values would be determined experimentally.

Multinuclear NMR Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the definitive structural elucidation of molecules in solution. For this compound, a multinuclear approach, observing ¹H, ¹³C, and ¹⁹F nuclei, provides a complete picture of its molecular structure. rsc.org

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. For this compound, the aromatic protons on the pyridine ring would appear as distinct signals with characteristic chemical shifts and coupling constants, confirming the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electron-withdrawing effects of the bromo and sulfonyl fluoride groups.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorine-containing compounds. biophysics.org The ¹⁹F NMR spectrum of this compound would show a signal for the fluorine atom of the sulfonyl fluoride group. Its chemical shift provides information about the electronic environment, and its coupling to adjacent nuclei can offer further structural insights. biophysics.org For instance, coupling to the sulfur-33 isotope, although low in natural abundance, could be observed with specialized techniques. The chemical shift of the fluorine in aryl sulfonyl fluorides is a key characteristic. spectrabase.com

The combination of these 1D NMR techniques with 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity between different parts of the molecule.

Below is a table with predicted NMR data for this compound, based on analogous structures. rsc.org

Nucleus Technique Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹H1Dδ 7.5-8.5m-
¹³C1Dδ 120-160--
¹⁹F1Dδ 60-70 (relative to CFCl₃)s-

This table is illustrative. Actual spectral parameters would be determined experimentally.

X-ray Crystallography for Solid-State Structural Analysis and Co-crystal Formation

While NMR spectroscopy provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. Obtaining a single crystal of this compound suitable for X-ray diffraction would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry around the sulfur atom and the planarity of the pyridine ring.

Conformation: The preferred conformation of the sulfonyl fluoride group relative to the pyridine ring.

Intermolecular interactions: The packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as halogen bonding (involving the bromine atom), hydrogen bonds, or π-π stacking interactions between the pyridine rings. These interactions are crucial for understanding the solid-state properties of the compound.

Although a crystal structure for this compound is not publicly available, analysis of related structures, such as functionalized terpyridines, demonstrates the power of this technique in confirming molecular structures and understanding intermolecular forces. researchgate.net

The potential for this compound to form co-crystals with other molecules could also be explored using X-ray crystallography. Co-crystallization can modify the physical properties of the compound, and structural analysis would be key to understanding the interactions driving co-crystal formation.

Spectroscopic Probes for Detection of Reaction Intermediates

Understanding the mechanism of reactions involving this compound often requires the detection of transient reaction intermediates. Spectroscopic techniques can be adapted to serve as probes for these fleeting species.

In reactions that may proceed through radical pathways, for example, the formation of a sulfonyl radical, specific spectroscopic methods can be employed. researchgate.net

Radical Trapping Experiments: While not a direct spectroscopic observation, the use of radical trapping agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or diphenylethylene can lead to the formation of stable adducts. acs.orgacs.org These adducts can then be identified using HRMS, providing indirect but strong evidence for the intermediacy of a radical species. acs.orgacs.org The detection of a TEMPO adduct with the 4-bromopyridine-2-sulfonyl radical would be a key finding.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions where a significant concentration of a radical intermediate accumulates, EPR spectroscopy is the most direct method for its detection and characterization. The g-factor and hyperfine coupling constants obtained from the EPR spectrum can provide detailed information about the electronic structure of the radical.

In situ NMR and IR Spectroscopy: For non-radical reactions, monitoring the reaction mixture directly using in situ NMR or IR spectroscopy can sometimes allow for the observation of intermediates that have a sufficient lifetime and concentration. Changes in the spectra over time can indicate the formation and consumption of these transient species. Recent studies have shown that NMR experiments can reveal chemical shift changes upon the formation of electron-donor-acceptor (EDA) complexes, which can be key reaction intermediates. acs.org

The table below summarizes potential approaches for detecting intermediates in reactions of this compound.

Intermediate Type Detection Method Expected Observation
Sulfonyl RadicalRadical Trapping with TEMPO followed by HRMSDetection of the mass of the TEMPO-radical adduct.
Sulfonyl RadicalElectron Paramagnetic Resonance (EPR) SpectroscopyA characteristic EPR spectrum with specific g-factor and hyperfine couplings.
Non-radical intermediateIn situ NMR SpectroscopyAppearance and disappearance of new signals corresponding to the intermediate.
Electron-Donor-Acceptor ComplexUV-vis and NMR SpectroscopyBathochromic shift in UV-vis and distinct chemical shift changes in NMR upon mixing reactants. acs.org

By employing these advanced spectroscopic and analytical methodologies, a deep and comprehensive understanding of the chemistry of this compound can be achieved, from its basic structural features to the intricate details of its reactivity.

Future Directions and Emerging Research Avenues in 4 Bromopyridine 2 Sulfonylfluoride Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of chemical manufacturing hinges on the adoption of sustainable practices. For 4-Bromopyridine-2-sulfonylfluoride and related compounds, research is steering away from harsh reagents and multi-step processes toward more efficient and environmentally friendly alternatives. A key area of development is the direct fluorosulfonylation of readily available precursors using safer reagents.

Recent breakthroughs in the synthesis of sulfonyl fluorides have established new green chemistry protocols. For instance, a novel method allows for the conversion of thiols and disulfides into sulfonyl fluorides using a specific N-chloro-N-sodio-carbamate (SHC5®) and potassium fluoride (B91410) (KF). sciencedaily.com This process is highly efficient, produces non-toxic byproducts like sodium chloride and potassium chloride, and aligns with the principles of "click chemistry" by offering a simple, scalable, and safe production route. sciencedaily.com Another sustainable approach involves a copper-free Sandmeyer-type fluorosulfonylation, which transforms aryldiazonium salts, derived from aromatic amines, into sulfonyl fluorides using sodium metabisulfite (B1197395) as a sulfur dioxide source and Selectfluor as the fluorine source. organic-chemistry.org The application of these principles could lead to a more direct and greener synthesis of this compound from precursors like 4-bromopyridine-2-thiol or 2-amino-4-bromopyridine.

Synthetic Strategy Precursors Key Reagents Advantages
Thiol/Disulfide Conversion Thiols, DisulfidesSHC5®, Potassium Fluoride (KF)Green process, non-toxic byproducts, scalable, safe. sciencedaily.com
Sandmeyer-Type Reaction Aromatic AminesNa2S2O5, SelectfluorCopper-free, broad functional group tolerance, enables late-stage fluorosulfonylation. organic-chemistry.org
Boronic Acid Coupling (Hetero)aryl Boronic AcidsSO2, Selectfluor, Organobismuth catalystExcellent yields, wide substrate scope. organic-chemistry.org

This interactive table summarizes emerging sustainable methods for synthesizing sulfonyl fluorides, which represent future avenues for the production of this compound.

Exploration of Photocatalytic and Electrocatalytic Transformations for C-S and C-Br Activation

Photocatalysis and electrocatalysis offer powerful and mild alternatives to traditional thermal methods for activating strong chemical bonds. Future research will likely focus on leveraging these technologies to selectively manipulate the C-S and C-Br bonds in this compound.

Photoredox catalysis, in particular, has shown immense promise. Studies have demonstrated that this approach can enable the preparation of alkyl sulfonyl fluorides from alkyl bromides through a process involving halogen atom transfer (XAT), subsequent capture of sulfur dioxide, and fluorination. organic-chemistry.org This indicates the feasibility of photocatalytically activating the C-Br bond. Research into the photocatalytic oxidation of bromide to bromine further supports the potential for light-induced transformations at the bromine-substituted position of the pyridine (B92270) ring. researchgate.net Furthermore, photoredox conditions have been successfully used for the radical chloro-fluorosulfonylation of alkynes, constructing complex sulfonyl fluoride-containing molecules and showcasing the power of light in forming the C-S bond. nih.gov While converting the highly stable sulfonyl fluoride group into an S(VI) radical is challenging, success in this area through photocatalysis would dramatically expand its synthetic utility. researchgate.net

Catalytic Method Target Bond Principle Potential Application for this compound
Photoredox Catalysis C-BrHalogen Atom Transfer (XAT) from an excited photocatalyst. organic-chemistry.orgCross-coupling reactions, radical additions at the 4-position.
Photoredox Catalysis C-SRadical capture of SO2 followed by fluorination. organic-chemistry.orgnih.govNovel synthesis routes, functionalization of the sulfonyl group.
Electrocatalysis C-Br / C-SElectrochemical reduction or oxidation to generate reactive intermediates.Controlled, reagent-free activation for selective functionalization.

This interactive table outlines potential photocatalytic and electrocatalytic strategies for activating the key bonds in this compound.

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, precise reaction control, and easier scalability. mdpi.com The integration of this compound chemistry into continuous flow systems is a logical next step for its synthesis and derivatization.

Microreactor technology has already been developed for the synthesis of disubstituted pyridines from bromopyridines, demonstrating that Br/Li exchange reactions can be performed at ambient or elevated temperatures, thus avoiding the cryogenic conditions required in batch methods. researchgate.net This approach is directly applicable to this compound for reactions at the 4-position. Moreover, the synthesis of sulfonyl fluorides via photoredox catalysis has been successfully scaled up using continuous stirred tank reactors, bridging the gap between modern synthetic methods and industrial production. organic-chemistry.org Future work will likely involve developing a fully continuous process, potentially starting from a bromopyridine precursor, performing a flow-based fluorosulfonylation, and then executing subsequent flow-based cross-coupling or substitution reactions to generate a library of derivatives.

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The sulfonyl fluoride moiety is increasingly recognized not just as a stable precursor to other sulfur-based functional groups, but as a reactive "warhead" in its own right. A major emerging area is its use in covalent drug discovery. acs.orgnih.gov While traditionally used to target cysteine residues, recent studies show that sulfonyl fluorides can form stable covalent bonds with other nucleophilic amino acids like lysine (B10760008), tyrosine, and histidine. acs.orgnih.gov This opens up a vast new landscape for designing covalent inhibitors for proteins that lack a suitably positioned cysteine. This compound, with its drug-like pyridine core, is an ideal scaffold for exploring this novel reactivity in a biological context.

Another unconventional transformation involves leveraging the molecule as a synthetic hub, similar to how β-chloro alkenylsulfonyl fluorides (BCASF) are used. nih.gov In BCASF, the chloride site can be selectively modified through various cross-coupling and substitution reactions while the sulfonyl fluoride group remains intact. nih.gov This paradigm can be directly applied to this compound, where the C-Br bond can be functionalized first, preserving the sulfonyl fluoride for a subsequent "click" or covalent targeting reaction.

Synergistic Applications of Halogen and Sulfonyl Fluoride Functionalities

The true potential of this compound lies in the synergistic use of its two distinct functional groups. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of aryl, alkyl, or amino substituents. nih.govossila.com The sulfonyl fluoride group acts as a robust anchor for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry or as a covalent warhead for bioconjugation. researchgate.netacs.org

Future research will focus on designing multi-step synthetic sequences that exploit this orthogonality. A powerful strategy involves:

Scaffold Elaboration: Utilizing the C-Br bond for a cross-coupling reaction to build a more complex molecular architecture.

Bio-conjugation/Ligation: Employing the intact sulfonyl fluoride moiety in the final step to either covalently link the molecule to a target protein or to "click" it onto another molecule or material surface.

This dual functionality makes this compound an exceptional building block for creating complex chemical probes, targeted therapeutics, and advanced functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromopyridine-2-sulfonylfluoride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonyl fluoride introduction via halogen exchange or direct sulfonation. For example, nucleophilic substitution using potassium fluoride under anhydrous conditions (e.g., DMF, 80°C) can replace bromine with a sulfonyl fluoride group . Optimization requires monitoring reaction time and stoichiometry to avoid hydrolysis of the sulfonyl fluoride moiety. Purity is confirmed via 19F^{19}\text{F} NMR or LC-MS to detect residual intermediates.
Key Reaction Parameters
Solvent: DMF or THF
Temperature: 70–90°C
Catalyst: None (base-free)
Yield Range: 50–75% (reported in analogous bromopyridine systems)

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns; 19F^{19}\text{F} NMR identifies the sulfonyl fluoride group (δ ~50–60 ppm).
  • LC-MS : Detects hydrolyzed byproducts (e.g., sulfonic acids).
  • X-ray crystallography : Use SHELX programs for refining crystal structures if single crystals are obtained .

Q. What safety protocols are critical when handling this compound given limited toxicity data?

  • Methodological Answer : Assume acute toxicity due to structural analogs (e.g., bromopyridines). Use fume hoods, nitrile gloves, and sealed containers to prevent inhalation or dermal exposure. Store at –20°C under inert gas (argon) to minimize hydrolysis. Emergency procedures should include immediate decontamination with sodium bicarbonate to neutralize acidic hydrolysis products .

Advanced Research Questions

Q. How does the electronic nature of the sulfonyl fluoride group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The sulfonyl fluoride acts as a strong electron-withdrawing group, directing electrophilic substitution to the pyridine ring’s para position. In Suzuki-Miyaura couplings, use Pd(PPh3_3)4_4 with aryl boronic acids (1.2 eq) in THF/water (3:1) at 80°C. Monitor for competing hydrolysis by maintaining anhydrous conditions .
Reactivity Comparison
This compound
Higher electrophilicity due to –SO2_2F
Hydrolysis risk above pH 7

Q. What computational strategies predict the hydrolysis kinetics of this compound in aqueous media?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states of hydrolysis. Validate with experimental kinetics: prepare buffered solutions (pH 2–12), track degradation via 19F^{19}\text{F} NMR, and calculate activation energy (Ea_a). Correlate with Hammett substituent constants to predict stability in biological systems .

Q. How can crystallographic data resolve contradictions in reported bond lengths for sulfonyl fluoride derivatives?

  • Methodological Answer : Use high-resolution X-ray data (≤0.8 Å) and SHELXL refinement with anisotropic displacement parameters. Compare bond lengths (S–F: ~1.55 Å; S–O: ~1.43 Å) across studies. Discrepancies may arise from crystal packing or thermal motion; apply Hirshfeld surface analysis to quantify intermolecular interactions .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability profiles for sulfonyl fluorides in protic solvents?

  • Methodological Answer : Variations arise from trace moisture or acidic impurities. Replicate studies under rigorously anhydrous conditions (e.g., molecular sieves in DMSO). Use Karl Fischer titration to quantify water content (<50 ppm) and correlate with observed hydrolysis rates. Contrast with literature using analogous compounds (e.g., 4-fluorophenyl sulfonyl fluoride) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.